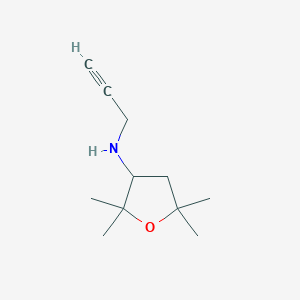
2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine is an organic compound with the molecular formula C11H19NO This compound features a unique structure with a tetramethyl-substituted oxolane ring and a prop-2-yn-1-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine typically involves the reaction of 2,2,5,5-tetramethyloxolane-3-one with prop-2-yn-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including cytotoxic effects on certain cell lines.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers, resins, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains a boron atom instead of an amine group.
N-(prop-2-yn-1-yl)acrylamide: Contains a similar prop-2-yn-1-yl group but has an acrylamide moiety instead of an oxolane ring.
Uniqueness
2,2,5,5-Tetramethyl-N-(prop-2-YN-1-YL)oxolan-3-amine is unique due to its combination of a tetramethyl-substituted oxolane ring and a prop-2-yn-1-ylamine group
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-prop-2-ynyloxolan-3-amine |
InChI |
InChI=1S/C11H19NO/c1-6-7-12-9-8-10(2,3)13-11(9,4)5/h1,9,12H,7-8H2,2-5H3 |
InChI Key |
NCKXRMVUNHKZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NCC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















